1-(4-Ethylbenzoyl)pyrrolidin-3-amine
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Overview
Description
(3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone is a compound that features a pyrrolidine ring substituted with an amino group and a phenyl ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone typically involves the reaction of 4-ethylbenzoyl chloride with 3-aminopyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of (3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of (3-nitropyrrolidin-1-yl)(4-ethylphenyl)methanone.
Reduction: Formation of (3-aminopyrrolidin-1-yl)(4-ethylphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopyrrolidin-1-yl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(3-Aminopyrrolidin-1-yl)(4-phenyl)methanone: Lacks the ethyl substitution on the phenyl ring.
(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness
(3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more likely to interact with hydrophobic regions of biological molecules.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-2-10-3-5-11(6-4-10)13(16)15-8-7-12(14)9-15/h3-6,12H,2,7-9,14H2,1H3 |
InChI Key |
OXUMPMCPXZRBDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC(C2)N |
Origin of Product |
United States |
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